7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitors

7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, a scaffold recognized as a 'privileged structure' in medicinal chemistry due to its presence in numerous biologically active molecules. This specific compound features a methyl substituent at the 7-position and a carboxylic acid group at the 2-position, presented as a hydrochloride salt.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
CAS No. 1220039-32-6
Cat. No. B1470964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
CAS1220039-32-6
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C(=O)O.Cl
InChIInChI=1S/C9H8N2O2.ClH/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H
InChIKeyXKXDCTYUDHWIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 1220039-32-6): A Chemical Overview for Sourcing Decisions


7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, a scaffold recognized as a 'privileged structure' in medicinal chemistry due to its presence in numerous biologically active molecules [1]. This specific compound features a methyl substituent at the 7-position and a carboxylic acid group at the 2-position, presented as a hydrochloride salt. With a molecular formula of C9H9ClN2O2 and a molecular weight of 212.63 g/mol, it serves primarily as a research intermediate and a reference standard for drug impurity profiling [2].

Why 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Cannot Be Replaced by Other Imidazopyridine Carboxylic Acids


Direct substitution with other imidazo[1,2-a]pyridine-2-carboxylic acid analogs is not scientifically valid without re-validation. The position of the methyl group (e.g., 5-methyl vs. 7-methyl) creates distinct electronic and steric environments that can drastically alter target binding and reactivity [1]. Furthermore, the salt form (hydrochloride) is critical, as it dictates solubility, stability, and the compound's suitability as a reference standard for specific drug impurity tests, differing from the free acid or other salt forms like the hydrobromide . The computed LogP of 1.76 for this compound indicates a specific lipophilicity that will affect its behavior in biological assays and chemical reactions compared to both the unsubstituted (LogP 1.44) and trifluoromethyl-substituted (LogP 2.37) analogs .

Quantifiable Differentiation of 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride from Key Analogs


Positional Isomer Differentiation: 7-Methyl vs 5-Methyl Regioisomer for SAR Studies

This compound is a specific 7-methyl regioisomer of the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold, distinct from the 5-methyl variant. While direct head-to-head biological data is unavailable, the principle of regioisomer-dependent activity is well-established for this scaffold, particularly in kinase inhibition and anti-inflammatory activity [1]. The methyl position influences the electronic distribution and steric hindrance around the core, which is critical for target engagement. For medicinal chemists exploring SAR around the pyridine ring, this compound provides a specific vector for modification that cannot be replicated by the 5-methyl analog (CAS 88751-06-8).

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitors

Lipophilicity Modulation: Calculated LogP Differentiation from Unsubstituted and 7-Trifluoromethyl Analogs

The computed LogP value for 7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is 1.76, providing a distinct intermediate lipophilicity profile . This is notably higher than the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid (ACD/LogP: 1.44) , which is expected to improve membrane permeability. Conversely, it is significantly lower than the 7-trifluoromethyl analog (hydrochloride salt, LogP of the free acid is ~2.37) , which may avoid the excessive lipophilicity and potential metabolic liabilities associated with the CF3 group. This positions the methyl analog as a balanced starting point for lead optimization when moderate lipophilicity is desired.

Physicochemical Properties Drug Design Lipophilicity

Salt Form Specificity: Hydrochloride vs. Hydrobromide for Solubility and Research Applications

The compound is supplied as a hydrochloride salt, which is a deliberate choice over the hydrobromide analog (CAS 820245-54-3) . While specific solubility data for these two salts is not disclosed, the general principle in pharmaceutical salt selection is that hydrochloride salts often provide higher aqueous solubility and are preferred for biological assays, whereas hydrobromide salts may be selected for specific crystallization or stability reasons [1]. The availability of the hydrochloride form also makes it the most suitable candidate for use as a reference standard in HPLC analyses that utilize chloride-based mobile phases, a common practice in pharmaceutical impurity testing [2].

Salt Selection Pre-formulation Analytical Chemistry

Synthetic Utility as a Key Intermediate: Verified Route to a Pharmacologically Relevant Scaffold

The 7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid core is a key intermediate in the synthesis of more complex molecules, as evidenced by patent CN104277042A, which details the preparation of a related derivative, 2-(chloromethyl)-7-methyl-imidazo-[1,2-a] pyridine, from a common precursor (ethyl 7-methyl-imidazo[1,2-a]pyridine-2-carboxylate) [1]. The target compound, being the carboxylic acid, is one step upstream of this patented intermediate. This establishes a concrete, verifiable synthetic route and application within medicinal chemistry for generating diverse libraries of compounds for biological screening, offering an advantage over analogs without a clear, published synthetic pathway to advanced intermediates.

Organic Synthesis Medicinal Chemistry Patent Chemistry

Target Applications for 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Based on Evidence


SAR Probe in Kinase and Anti-inflammatory Drug Discovery

As a specific 7-methyl regioisomer, this compound is ideally suited for systematic structure-activity relationship (SAR) studies. Research has shown that substitution on the imidazo[1,2-a]pyridine core profoundly impacts biological activity, such as selective COX-2 inhibition [1]. This compound can serve as a crucial negative control or a starting scaffold when exploring the effects of substitution at the 7-position, allowing medicinal chemists to map the pharmacophore requirements for a given target.

Lead Optimization with a Defined Lipophilicity Window

The calculated LogP of 1.76 positions this compound as a starting point for programs seeking to balance potency and permeability without the risk of high lipophilicity . It can be preferentially selected over the more lipophilic 7-trifluoromethyl analog to mitigate potential issues with poor solubility, high metabolic turnover, or promiscuous binding often associated with high LogP compounds.

Certified Reference Standard for Pharmaceutical Impurity Analysis

The high-purity hydrochloride salt form is documented for use as a reference standard in identifying and quantifying related organic impurities in drug substances [2]. Analytical development groups can utilize this compound to create validated HPLC methods, ensuring the specific detection of this scaffold or related impurities, a critical requirement for regulatory submissions.

Building Block for Patentable Heterocyclic Libraries

The compound's carboxylic acid group is a versatile handle for generating diverse compound libraries through amide coupling, esterification, or reduction. The existence of a patent demonstrating its conversion to a chloromethyl intermediate confirms its utility in generating novel, patentable chemical space, giving it a tangible advantage over similar building blocks without a clear synthetic trajectory [3].

Quote Request

Request a Quote for 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.